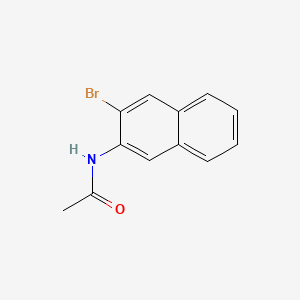
Acetamide, N-(3-bromo-2-naphthalenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-(3-bromo-2-naphthalenyl)-: is an organic compound with the molecular formula C12H10BrNO. It is a derivative of acetamide where the hydrogen atom of the amide group is replaced by a 3-bromo-2-naphthalenyl group. This compound is typically a pale yellow solid and is soluble in alcohol and ketone solvents, but has poor solubility in water .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Acetamide, N-(3-bromo-2-naphthalenyl)- generally involves the condensation reaction of 2-naphthalenone with bromoacetic acid under basic conditions . The reaction typically proceeds as follows:
Starting Materials: 2-naphthalenone and bromoacetic acid.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the condensation.
Product Isolation: The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of Acetamide, N-(3-bromo-2-naphthalenyl)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: Acetamide, N-(3-bromo-2-naphthalenyl)- can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Oxidation Products: Oxidation can lead to the formation of naphthoquinone derivatives.
Reduction Products: Reduction typically yields the corresponding amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Acetamide, N-(3-bromo-2-naphthalenyl)- is used as an intermediate in organic synthesis, particularly in the preparation of more complex aromatic compounds.
Biology and Medicine: In biological research, this compound is studied for its potential interactions with biological macromolecules and its effects on cellular processes. It may also serve as a lead compound in the development of new pharmaceuticals.
Industry: In the industrial sector, Acetamide, N-(3-bromo-2-naphthalenyl)- is utilized in the synthesis of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism by which Acetamide, N-(3-bromo-2-naphthalenyl)- exerts its effects is primarily through its ability to interact with nucleophiles and electrophiles. The bromine atom in the compound makes it a good candidate for nucleophilic substitution reactions, allowing it to form various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during chemical reactions.
Vergleich Mit ähnlichen Verbindungen
- Acetamide, N-(3-bromo-1,4-dihydro-1,4-dioxo-2-naphthalenyl)-
- Acetamide, N-(3-chloro-2-naphthalenyl)-
- Acetamide, N-(3-fluoro-2-naphthalenyl)-
Uniqueness: Acetamide, N-(3-bromo-2-naphthalenyl)- is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro and fluoro analogs The bromine atom is larger and more polarizable, making it more reactive in nucleophilic substitution reactions
Eigenschaften
CAS-Nummer |
65776-66-1 |
|---|---|
Molekularformel |
C12H10BrNO |
Molekulargewicht |
264.12 g/mol |
IUPAC-Name |
N-(3-bromonaphthalen-2-yl)acetamide |
InChI |
InChI=1S/C12H10BrNO/c1-8(15)14-12-7-10-5-3-2-4-9(10)6-11(12)13/h2-7H,1H3,(H,14,15) |
InChI-Schlüssel |
LVFGSFGSVRMEDI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC2=CC=CC=C2C=C1Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


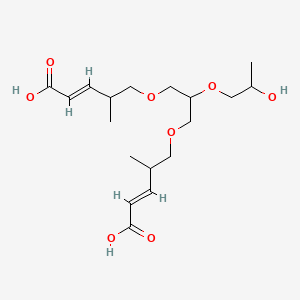
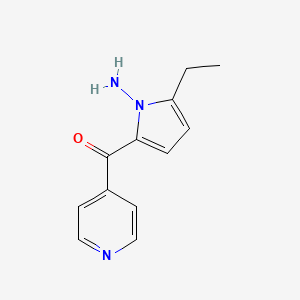

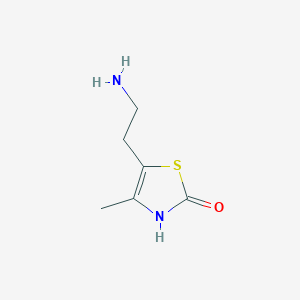



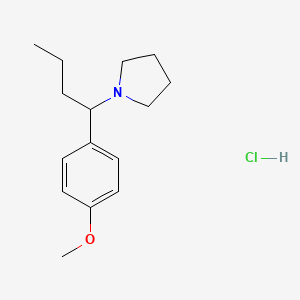
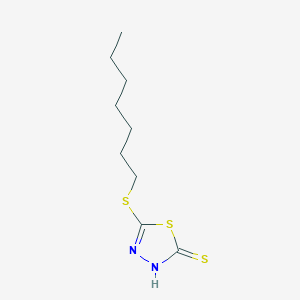
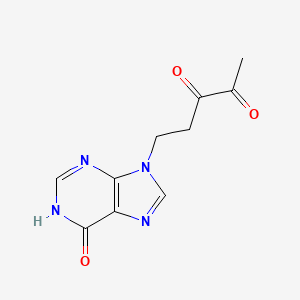
![4-[1-Dimethylamino-3-[2-[2-(3-ethylphenyl)ethyl]phenoxy]propan-2-yl]ox y-4-oxo-butanoic acid hydrochloride](/img/structure/B13789274.png)
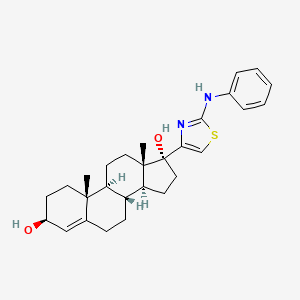
![6-hydroxy-5-[3-[[4-[2-[4-[[1-(2-hydroxy-4-methyl-6-oxo-1H-pyridin-1-ium-3-yl)pyridin-1-ium-3-yl]diazenyl]phenyl]ethyl]phenyl]diazenyl]pyridin-1-ium-1-yl]-4-methyl-1H-pyridin-1-ium-2-one;2-hydroxypropanoate](/img/structure/B13789289.png)

